

Application Note: High-Resolution Mass Spectrometry Profiling of 23-Keto Nemadectin

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Compound of Interest

Compound Name: 23-Keto nemadectin

CAS No.: 112124-81-9

Cat. No.: B109443

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Executive Summary

23-Keto nemadectin (23-oxomilbemycin B) acts as the pivotal "chemical switch" in the semi-synthesis of the potent anthelmintic Moxidectin from the natural product Nemadectin.[1] While Nemadectin possesses a hydroxyl group at the C23 position, Moxidectin features a methoxime moiety. The 23-Keto derivative represents the oxidized transition state between these two forms.[1]

Precise monitoring of this molecule is essential for two reasons:

- **Process Control:** It quantifies the efficiency of the oxidation step in Moxidectin manufacturing.
- **Stability Profiling:** It appears as a degradation product ("Impurity 2") in Moxidectin formulations under acidic stress, arising from the hydrolysis of the oxime bond.

This guide provides a validated HRMS protocol to isolate, detect, and structurally confirm **23-Keto nemadectin**, distinguishing it from its parent (Nemadectin) and downstream product (Moxidectin) with <5 ppm mass accuracy.[1]

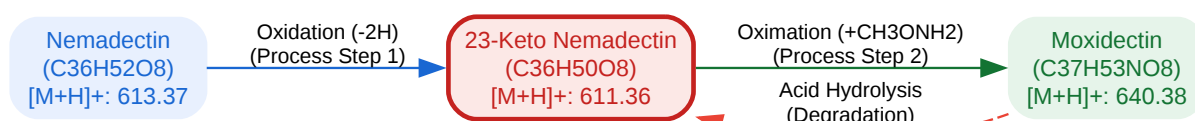
Chemical Context & Mechanism

Understanding the structural relationship is vital for interpreting MS spectra. The transformation involves a change in the oxidation state at Carbon-23.[1][2]

- Nemadectin (Starting Material): $C_{36}H_{52}O_8$ | MW: 612.8 | Feature: C23-OH[1]
- **23-Keto Nemadectin** (Target): $C_{36}H_{50}O_8$ | MW: 610.8 | Feature: C23=O (Loss of 2H)[1]
- Moxidectin (Product): $C_{36}H_{53}NO_8$ | MW: 639.8 | Feature: C23=N-O-CH₃[1]

Pathway Visualization

The following diagram illustrates the synthetic and degradation pathways monitored by this protocol.



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Figure 1: The central role of **23-Keto Nemadectin** in the synthesis and degradation of Moxidectin.[1]

Experimental Protocol

Sample Preparation

Milbemycins are lipophilic.[1] Proper solvation is critical to prevent carryover and ensure ionization efficiency.

- Stock Solution: Dissolve 1 mg of reference standard in 1 mL of Acetonitrile (ACN). (Concentration: 1 mg/mL).[1]
- Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water (v/v) containing 5 mM Ammonium Formate.
 - Rationale: Ammonium formate promotes the formation of $[M+NH_4]^+$ and $[M+H]^+$ adducts, which are more stable for structural elucidation than sodium adducts [1].[1]
- Filtration: Filter through a 0.22 μ m PTFE syringe filter to remove particulates.[1]

Liquid Chromatography (LC) Conditions

A reversed-phase gradient is required to separate the 23-Keto intermediate from the unreacted Nemadectin (which differs by only 2 Da) and the Moxidectin product.[1]

- System: UHPLC (e.g., Vanquish or Acquity).[1]
- Column: Cortecs C18 or Halo C18 (2.1 x 100 mm, 2.7 μ m particle size).[1]
 - Why: Fused-core particles provide high resolution at lower backpressures, essential for separating structurally similar macrocycles [2].[1]
- Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3][4]
- Flow Rate: 0.4 mL/min.[1]
- Column Temp: 40°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	50	Initial Hold
1.0	50	Injection
10.0	95	Linear Gradient
12.0	95	Wash
12.1	50	Re-equilibration
15.0	50	End

Mass Spectrometry (MS) Parameters

- Instrument: Q-Exactive (Orbitrap) or Q-TOF.[1]
- Ionization: Heated Electrospray Ionization (HESI/ESI) in Positive Mode.

- Resolution: 70,000 (FWHM) at m/z 200.[1]
- Scan Range: m/z 150 – 1000.[1]
- Spray Voltage: 3.5 kV.[1]
- Capillary Temp: 320°C.[1]
- Sheath Gas: 40 arb units.[1]

Results & Data Interpretation

Exact Mass Confirmation

The primary identification metric is the exact mass of the protonated molecule or ammonium adduct.

Species	Formula	Ion Type	Theoretical m/z	Error Tolerance
23-Keto Nemadectin	C ₃₆ H ₅₀ O ₈	[M+H] ⁺	611.3578	< 5 ppm
[M+NH ₄] ⁺	628.3844	< 5 ppm		
[M+Na] ⁺	633.3398	< 5 ppm		
Nemadectin (Ref)	C ₃₆ H ₅₂ O ₈	[M+H] ⁺	613.3735	-

Note: The -2.0157 Da mass shift from Nemadectin is the diagnostic signature of the oxidation (conversion of CH-OH to C=O).[1]

Fragmentation Pattern (MS/MS)

Milbemycins undergo characteristic fragmentation involving sequential water losses and macrocyclic ring opening.[1]

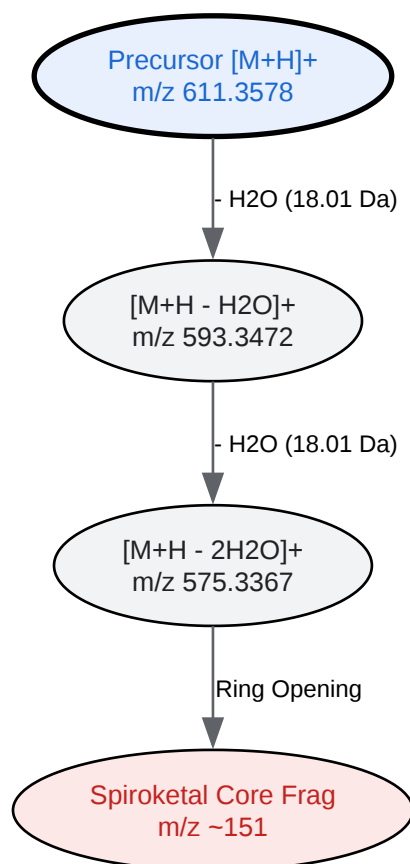
Precursor Ion: m/z 611.36 ([M+H]⁺) Collision Energy: 20, 40, 60 NCE (Stepped)[1]

Key Diagnostic Fragments:

- m/z 593.3472 (Loss of H_2O): The C5-OH or C23-keto enolization typically drives the first water loss.[1]
- m/z 575.3367 (Loss of $2H_2O$): Sequential dehydration.[1]
- m/z 151.0754: Characteristic fragment of the hexahydrobenzofuran core (Southern Hemisphere), often conserved across the milbemycin family [3].

Fragmentation Pathway Diagram

The following Graphviz diagram visualizes the MS/MS logic for structural confirmation.



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Figure 2: Proposed fragmentation pathway for **23-Keto Nemadectin** in ESI+ mode.

Validation Criteria (Self-Correction)

To ensure the protocol is working correctly, perform these checks:

- **Isotopic Pattern:** The theoretical isotopic distribution for $C_{36}H_{50}O_8$ must match the experimental data. The A+1 peak (^{13}C) should be approximately 40% of the monoisotopic peak intensity.
- **Chromatographic Resolution:** **23-Keto Nemadectin** is slightly less polar than Nemadectin due to the loss of the hydroxyl hydrogen donor capability.[1] It typically elutes after Nemadectin but before Moxidectin on a C18 column.[1]
- **Adduct Control:** If the $[M+Na]^+$ signal (m/z 633) dominates, the fragmentation data will be poor.[1] Increase the Ammonium Formate concentration in Mobile Phase A to force the protonated or ammoniated species.

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